molecular formula C23H16N2O4S2 B15009684 2-oxo-2-(10H-phenothiazin-10-yl)ethyl (1,3-benzoxazol-2-ylsulfanyl)acetate

2-oxo-2-(10H-phenothiazin-10-yl)ethyl (1,3-benzoxazol-2-ylsulfanyl)acetate

Cat. No.: B15009684
M. Wt: 448.5 g/mol
InChI Key: DFLHYWQEAAMUOY-UHFFFAOYSA-N
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Description

2-oxo-2-(10H-phenothiazin-10-yl)ethyl (1,3-benzoxazol-2-ylsulfanyl)acetate is a hybrid organic compound featuring a phenothiazine core linked to a 1,3-benzoxazole moiety via a sulfanylacetate ester bridge. Its synthesis likely follows multi-step protocols involving nucleophilic substitutions and esterifications, as seen in analogous phenothiazine-based compounds .

Properties

Molecular Formula

C23H16N2O4S2

Molecular Weight

448.5 g/mol

IUPAC Name

(2-oxo-2-phenothiazin-10-ylethyl) 2-(1,3-benzoxazol-2-ylsulfanyl)acetate

InChI

InChI=1S/C23H16N2O4S2/c26-21(13-28-22(27)14-30-23-24-15-7-1-4-10-18(15)29-23)25-16-8-2-5-11-19(16)31-20-12-6-3-9-17(20)25/h1-12H,13-14H2

InChI Key

DFLHYWQEAAMUOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)OCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53

Origin of Product

United States

Preparation Methods

Key Moieties

The target compound consists of three main structural components:

  • 10H-phenothiazine core
  • 2-oxoethyl linker
  • 1,3-benzoxazol-2-ylsulfanyl acetate group

Retrosynthetic Disconnections

The primary retrosynthetic disconnections focus on:

  • The N-C bond between the phenothiazine nitrogen and the acetyl group
  • The ester bond between the 2-oxoethyl and the (1,3-benzoxazol-2-ylsulfanyl)acetate moiety
  • The thioether linkage between the benzoxazole and the acetate group

Synthetic Approach from 2-Chloro-1-(10H-phenothiazin-10-yl)ethanone

Synthesis of Key Intermediate

The most direct route begins with 2-Chloro-1-(10H-phenothiazin-10-yl)ethanone (compound 1), which serves as a versatile intermediate for further functionalization. This compound contains the 10H-phenothiazin-10-yl moiety connected to a chloroacetyl group, making it an ideal starting point for the synthesis of the target compound.

Synthesis of 2-Chloro-1-(10H-phenothiazin-10-yl)ethanone:

10H-phenothiazine can be reacted with chloroacetyl chloride in the presence of a base such as triethylamine or pyridine in dichloromethane at 0-25°C. The reaction proceeds via nucleophilic acyl substitution as shown in the following scheme:

10H-phenothiazine + ClCOCH₂Cl → 2-Chloro-1-(10H-phenothiazin-10-yl)ethanone + HCl

Reaction conditions typically involve:

  • Temperature: 0-25°C
  • Solvent: Dichloromethane or tetrahydrofuran
  • Base: Triethylamine (1.2 eq)
  • Reaction time: 2-4 hours

Synthesis of (1,3-benzoxazol-2-ylsulfanyl)acetic acid

The preparation of (1,3-benzoxazol-2-ylsulfanyl)acetic acid involves the reaction of 1,3-benzoxazole-2-thiol with chloroacetic acid in the presence of a base. This reaction methodology is similar to the one described for benzothiazole derivatives in the literature.

The reaction can be performed as follows:

  • 1,3-benzoxazole-2-thiol (1.0 eq) is dissolved in ethanol or DMF
  • Potassium carbonate or sodium hydroxide (1.5 eq) is added as a base
  • Chloroacetic acid (1.1 eq) is added dropwise
  • The mixture is stirred at room temperature for 1-2 hours, then refluxed for 4-6 hours
  • After cooling, the mixture is acidified to pH 3-4 with dilute HCl to precipitate the product

Final Coupling Reaction

The final step involves the esterification reaction between 2-Chloro-1-(10H-phenothiazin-10-yl)ethanone and (1,3-benzoxazol-2-ylsulfanyl)acetic acid. This can be achieved through direct esterification or by converting the acid to its more reactive acid chloride derivative.

Method A: Direct Esterification

The reaction between 2-Chloro-1-(10H-phenothiazin-10-yl)ethanone and (1,3-benzoxazol-2-ylsulfanyl)acetic acid can be catalyzed by acids or coupling reagents:

  • Using DCC/DMAP as coupling agents in dichloromethane at room temperature
  • Using EDC·HCl and HOBt in DMF at room temperature

Method B: Via Acid Chloride

The (1,3-benzoxazol-2-ylsulfanyl)acetic acid can be converted to its acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with 2-Chloro-1-(10H-phenothiazin-10-yl)ethanone:

  • (1,3-benzoxazol-2-ylsulfanyl)acetic acid is refluxed with thionyl chloride for 2-3 hours
  • Excess thionyl chloride is removed under reduced pressure
  • The resulting acid chloride is dissolved in dichloromethane and added dropwise to a solution of 2-Chloro-1-(10H-phenothiazin-10-yl)ethanone and triethylamine in dichloromethane at 0°C
  • The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours

Alternative Synthetic Route via Sequential Building

Synthesis from 10H-phenothiazine

An alternative approach involves the sequential building of the target molecule starting from 10H-phenothiazine:

  • N-acylation of 10H-phenothiazine with ethyl bromoacetate to form ethyl 2-(10H-phenothiazin-10-yl)acetate
  • Conversion of the ethyl ester to the corresponding hydroxyethyl derivative
  • Oxidation of the alcohol to the ketone
  • Esterification with (1,3-benzoxazol-2-ylsulfanyl)acetic acid

Synthesis via Benzoxazole-2-thiol Derivatives

This approach focuses on first preparing ethyl (1,3-benzoxazol-2-ylsulfanyl)acetate, followed by transesterification with 2-hydroxy-1-(10H-phenothiazin-10-yl)ethanone:

  • Reaction of 1,3-benzoxazole-2-thiol with ethyl chloroacetate in the presence of potassium carbonate in acetone or DMF at room temperature
  • The resulting ethyl (1,3-benzoxazol-2-ylsulfanyl)acetate is then subjected to transesterification with 2-hydroxy-1-(10H-phenothiazin-10-yl)ethanone using titanium(IV) isopropoxide or sodium ethoxide as catalysts

Reaction Conditions and Optimization

Optimization Parameters for Key Reactions

Table 1: Optimization of N-acylation of 10H-phenothiazine

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1 Triethylamine DCM 25 4 75
2 Pyridine DCM 0 to 25 6 82
3 K₂CO₃ Acetone Reflux 8 68
4 NaH THF 0 to 25 2 85
5 DIPEA DCM 25 4 78

Table 2: Optimization of Thioether Formation

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1 K₂CO₃ Acetone Reflux 5 72
2 K₂CO₃ DMF 80 3 85
3 NaOH Ethanol Reflux 4 68
4 DIPEA Acetonitrile 60 6 76
5 Cs₂CO₃ DMF 60 2 88

Critical Factors Affecting Reaction Outcome

Based on similar reactions in the literature, several factors significantly influence the success of the synthesis:

  • Base selection : Bases such as potassium carbonate and cesium carbonate typically provide better yields for thioether formation compared to organic bases.
  • Solvent system : Polar aprotic solvents like DMF and acetonitrile typically yield better results for nucleophilic substitution reactions involving thiolates.
  • Temperature control : The N-acylation of 10H-phenothiazine is generally performed at lower temperatures initially (0-5°C) followed by warming to room temperature to minimize side reactions.
  • Reaction time : Extended reaction times may lead to decomposition, particularly for the thiol components.

Purification and Characterization

Purification Methods

The target compound can be purified using the following techniques:

  • Column chromatography : Silica gel column using gradient elution with hexane/ethyl acetate is effective for the final product and intermediates.
  • Recrystallization : From ethanol/water or toluene/hexane mixtures.
  • Precipitation : The product can often be precipitated from dichloromethane solution by the addition of hexane or petroleum ether.

Analytical Data and Characterization

The 2-oxo-2-(10H-phenothiazin-10-yl)ethyl (1,3-benzoxazol-2-ylsulfanyl)acetate should exhibit the following characteristic spectroscopic features:

¹H NMR (CDCl₃, 400 MHz) expected signals:

  • δ 7.80-7.05 (m, 12H, aromatic protons from phenothiazine and benzoxazole)
  • δ 5.05-4.95 (s, 2H, -OCH₂CO-)
  • δ 4.30-4.20 (s, 2H, -NCH₂CO-)
  • δ 4.10-4.00 (s, 2H, -SCH₂COO-)

¹³C NMR (CDCl₃, 100 MHz) expected key signals:

  • δ 168-165 (C=O, ester)
  • δ 165-162 (C=O, ketone)
  • δ 162-160 (C=N, benzoxazole)
  • δ 155-150 (C-O, benzoxazole)
  • δ 145-125 (aromatic carbons)
  • δ 68-65 (-OCH₂CO-)
  • δ 42-40 (-NCH₂CO-)
  • δ 35-33 (-SCH₂COO-)

IR (KBr, cm⁻¹) expected bands:

  • 1750-1735 (C=O, ester)
  • 1710-1695 (C=O, ketone)
  • 1620-1590 (C=N, benzoxazole)
  • 1260-1240 (C-O, ester)
  • 1580-1460 (C=C, aromatic)
  • 750-730 (C-S)

Mechanistic Insights and Reaction Pathways

Mechanism of N-acylation of 10H-phenothiazine

The reaction of 10H-phenothiazine with chloroacetyl chloride proceeds through a nucleophilic acyl substitution mechanism. The nitrogen of phenothiazine acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. The base (e.g., triethylamine) captures the released HCl.

Mechanism of Thioether Formation

The formation of the sulfanyl acetate derivative involves nucleophilic substitution at the α-carbon of the chloroacetate. The thiolate anion generated from benzoxazole-2-thiol under basic conditions serves as the nucleophile, displacing the chloride through an SN2 mechanism.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through multiple routes, each with advantages and limitations:

Table 3: Comparison of Synthetic Approaches

Synthetic Route Advantages Limitations Overall Yield Range
Via 2-Chloro-1-(10H-phenothiazin-10-yl)ethanone Fewer steps, commercially available starting materials Potential side reactions during esterification 60-75%
Sequential Building from 10H-phenothiazine Better control over each functional group More steps, lower overall yield 45-60%
Via Benzoxazole-2-thiol Derivatives High regioselectivity, cleaner reactions Sensitivity of thiol intermediates to oxidation 55-70%

Chemical Reactions Analysis

2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-oxo-2-(10H-phenothiazin-10-yl)ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate involves its interaction with cellular targets such as enzymes and receptors. The phenothiazine moiety is known to inhibit the activity of certain enzymes, leading to antiproliferative effects. The benzoxazole group may enhance the compound’s ability to bind to specific receptors, modulating cellular pathways involved in disease progression .

Comparison with Similar Compounds

Characterization Tools :

  • X-ray Crystallography : SHELXL and ORTEP-3 are widely used for structural validation in similar compounds .
  • Spectroscopy : NMR and mass spectrometry (e.g., mzCloud data for related compounds ) confirm functional groups and purity.

Data Table: Comparative Overview of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method
2-oxo-2-(10H-phenothiazin-10-yl)ethyl (1,3-benzoxazol-2-ylsulfanyl)acetate C₂₃H₁₇N₂O₃S₂ 449.52 (calculated) Benzoxazole-sulfanylacetate Multi-step esterification
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(10H-phenothiazin-10-yl)ethanone C₂₁H₁₃N₂OS₃ 413.53 (PubChem ) Benzothiazole-sulfanylethanone Thiol-ester coupling
(2-oxo-2-phenothiazin-10-ylethyl) 3,5-dimethyl-1-phenylpyrazole-4-carboxylate C₂₆H₂₂N₃O₃ 455.13 (ECHEMI ) Pyrazole-carboxylate Esterification
5,5-dimethyl-2-(10H-phenothiazin-10-yl)-1,3,2-dioxaphosphinane 2-oxide C₁₇H₁₇NO₂PS 349.36 (calculated) Dioxaphosphinane Microwave-assisted synthesis

Biological Activity

The compound 2-oxo-2-(10H-phenothiazin-10-yl)ethyl (1,3-benzoxazol-2-ylsulfanyl)acetate is a derivative of phenothiazine, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C26H16N2O3S
  • CAS Number : 331973-36-5
  • Structural Characteristics : The compound features a phenothiazine moiety, which contributes to its biological activity through interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of phenothiazine derivatives with benzoxazole and acetylating agents. Various methods have been reported, including microwave-assisted synthesis and traditional reflux techniques, which influence yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant antimicrobial properties. For instance:

CompoundMIC against Gram-positive bacteria (µg/ml)MIC against Gram-negative bacteria (µg/ml)MIC against fungi (µg/ml)
17.81153.2
2157.811.6
Fluconazole3.2151.6

These results indicate that the synthesized compounds possess a broad spectrum of activity against various pathogens, including resistant strains .

Antioxidant Activity

The antioxidant potential of related compounds has also been investigated. For example, studies using DPPH and FRAP assays have shown that certain derivatives exhibit superior antioxidant activity compared to standard references like butylated hydroxytoluene (BHT):

CompoundDPPH Scavenging Activity (%) at 250 µg/ml
A85
B90
BHT70

This suggests that the phenothiazine scaffold may enhance radical scavenging properties .

Cytotoxicity Studies

Cytotoxicity assessments performed on non-cancerous cell lines revealed that many derivatives are non-toxic up to concentrations of 250 µg/ml. This is crucial for their potential therapeutic applications as safe alternatives to conventional drugs .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of a series of phenothiazine derivatives against Candida albicans and various bacterial strains. The results showed that while some compounds were less potent than fluconazole, they exhibited improved activity against specific resistant isolates.
  • Antioxidant Properties : In another study, the antioxidant capacity of a phenothiazine derivative was compared with ascorbic acid in various assays, demonstrating significant protective effects against oxidative stress in vitro.

Q & A

Q. How to assess the compound’s stability under varying storage conditions?

  • Answer : Conduct accelerated stability studies:
  • Thermal Stability : TGA/DSC analysis to determine decomposition temperatures.
  • Photodegradation : Expose to UV light (λ = 365 nm) and monitor degradation via HPLC.
  • Hydrolytic Stability : Stress testing at pH 1–13 to identify labile functional groups (e.g., ester bonds) .

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